

Application Note: HPLC Analysis of 4-Nitrosalicylic Acid

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Compound of Interest

Compound Name: 4-Nitrosalicylic acid

Cat. No.: B050511

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Abstract

This application note presents a high-performance liquid chromatography (HPLC) method for the separation and quantification of **4-Nitrosalicylic acid**. The method is based on a validated protocol for the analysis of its isomer, 3-nitrosalicylic acid, and provides a robust starting point for routine analysis and quality control in pharmaceutical and research settings. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid and efficient analysis.

Introduction

4-Nitrosalicylic acid is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic organic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the HPLC analysis of **4-Nitrosalicylic acid**, adapted from a method developed for a similar compound.[2]

Chemical Properties of 4-Nitrosalicylic Acid

Property	Value	Reference
Chemical Formula	C7H5NO5	[1][3][4]
Molecular Weight	183.12 g/mol	[3][4]
Appearance	White to pale yellow crystalline powder	[1][5]
CAS Number	619-19-2	[3][6]
pKa	2.11 ± 0.13 (Predicted)	[1][5]
Solubility	Slightly soluble in water, more soluble in polar organic solvents like ethanol and acetone.	[1]

Experimental Protocol

Instrumentation and Materials

- HPLC System: A system equipped with a pump, degasser, autosampler, column oven, and UV-Vis detector is required.[2]
- Column: A C18 end-capped column (250 x 4.6 mm, 5 µm particle size) is recommended for this analysis.[2]
- Chemicals:
 - **4-Nitrosalicylic acid** reference standard (>98.0% purity)[3]
 - Methanol (HPLC grade)
 - Octane-1-sulfonic acid sodium salt (OSA)
 - Ortho-phosphoric acid (OPA)
 - Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and are based on the analysis of 3-nitrosalicylic acid.[2] Optimization may be necessary for **4-Nitrosalicylic acid**.

Parameter	Condition
Column	C18, end-capped (250 x 4.6 mm, 5µm)
Mobile Phase	Buffer:Methanol (60:40, v/v)
Buffer Preparation	Dissolve 1.1 g of 5mM Octane-1-sulfonic acid sodium salt (OSA) in 1 liter of water, adjust pH to 2.70 with ortho-phosphoric acid (OPA), and filter through a 0.45µm filter.
Flow Rate	1.5 mL/min
Column Temperature	40°C
Detection Wavelength	210 nm
Injection Volume	20 µL
Run Time	Approximately 6 minutes

Sample Preparation

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **4-Nitrosalicylic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 10 µg/mL.
- **Sample Solution:** The preparation of sample solutions will depend on the matrix. For bulk drug analysis, a similar dilution as the standard stock solution can be performed. For more complex matrices, appropriate sample extraction and clean-up procedures may be necessary.[7]

Data Presentation

The following tables summarize the expected quantitative data based on the analysis of the related compound, 3-nitrosalicylic acid.[2] These values should be determined experimentally for **4-Nitrosalicylic acid**.

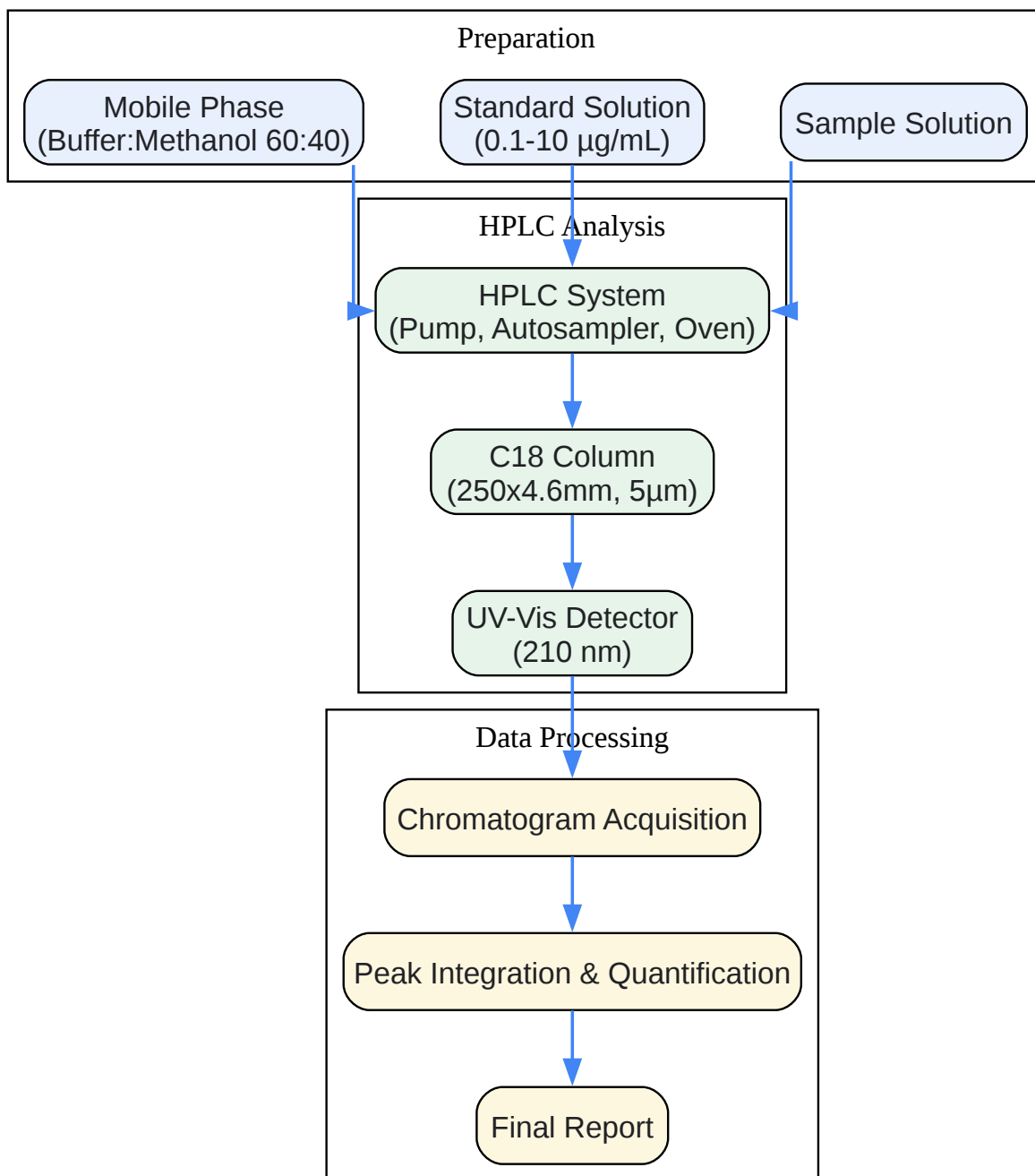
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Resolution (Rs)	≥ 2.0 (between the analyte and any interfering peaks)

Table 2: Method Validation Parameters

Parameter	Expected Value
Linearity (R^2)	≥ 0.999
Limit of Detection (LOD)	$\sim 0.3 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.9 \mu\text{g/mL}$
Precision (%RSD)	$\leq 2.0\%$
Accuracy (% Recovery)	98 - 102%

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **4-Nitrosalicylic acid**.

Discussion

The described HPLC method provides a solid foundation for the analysis of **4-Nitrosalicylic acid**. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The low pH of the mobile phase is crucial for ensuring that the acidic analyte is in its protonated form, leading to better retention and peak shape on a reversed-phase column.[8] The inclusion of an ion-pairing agent like OSA can further enhance the retention and resolution of polar acidic compounds.

It is important to note that the detection wavelength of 210 nm is a general-purpose wavelength for aromatic compounds.[2] To achieve higher sensitivity and selectivity, it is recommended to determine the UV absorbance maximum of **4-Nitrosalicylic acid** and adjust the detection wavelength accordingly. Further method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.

Conclusion

This application note outlines a straightforward and efficient HPLC method for the determination of **4-Nitrosalicylic acid**. The provided protocol, based on existing literature for a closely related isomer, offers a reliable starting point for method development and validation. The method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this important chemical intermediate.

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